![molecular formula C17H15BrN4O3S3 B6567486 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1021217-80-0](/img/structure/B6567486.png)
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H15BrN4O3S3 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.94897 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge on its biological activity, including its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring with an amino group.
- A sulfonyl group derived from 5-bromothiophene.
- An acetanilide moiety which enhances its biological properties.
This structural diversity contributes to its interaction with various biological targets, making it a candidate for multiple therapeutic roles.
Anticancer Activity
Research indicates that compounds containing sulfonamide and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation, such as urease and carbonic anhydrase .
Antibacterial Properties
The antibacterial activity of sulfonamide derivatives is well-documented. Studies have demonstrated that the compound exhibits moderate to strong inhibition against bacteria such as Salmonella typhi and Bacillus subtilis. The sulfonamide group plays a crucial role in this activity by interfering with bacterial folate synthesis, which is essential for DNA synthesis and cell division .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Urease Inhibition : It has shown competitive inhibition against urease, with IC50 values indicating effective enzyme blockade. This property is particularly relevant in treating conditions such as kidney stones and peptic ulcers .
- Acetylcholinesterase Inhibition : Some studies suggest potential use in treating Alzheimer's disease through acetylcholinesterase inhibition, which enhances cholinergic neurotransmission .
Case Studies and Research Findings
- Urease Inhibition Studies : A study conducted on related sulfonamide compounds demonstrated IC50 values ranging from 9.95 µM to 63.42 µM against urease, showcasing the potential of these compounds in therapeutic applications targeting urease-related disorders .
- Antitumor Activity : In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that the incorporation of the pyrimidine and sulfonamide groups may enhance anticancer efficacy .
- Antimicrobial Screening : Compounds bearing similar structures exhibited varying degrees of antibacterial activity against a panel of bacterial strains, reinforcing the importance of structural modifications in optimizing biological activity .
Summary Table of Biological Activities
Activity Type | Mechanism/Target | Efficacy (IC50 or Activity) |
---|---|---|
Anticancer | Enzyme inhibition | Varies by cell line; significant inhibition observed |
Antibacterial | Folate synthesis disruption | Moderate to strong against S. typhi and B. subtilis |
Urease Inhibition | Competitive inhibition | IC50 = 9.95 µM to 63.42 µM |
Acetylcholinesterase | Enzyme inhibition | Potentially effective in enhancing neurotransmission |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : The compound's structure suggests potential anticancer activity, particularly due to the presence of the pyrimidine and thiophene moieties. Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth .
Antimicrobial Activity : Compounds containing sulfonamide groups have shown promise as antimicrobial agents. The sulfonyl group in this compound may enhance its ability to inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .
Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for microbial survival or cancer cell growth. This action could be mediated through binding interactions facilitated by the compound’s unique functional groups .
Pharmacological Applications
Drug Development : The compound is being explored as a lead structure for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections. Its synthesis and modification can lead to derivatives with improved efficacy and safety profiles .
Bioavailability Studies : Research into the pharmacokinetics of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies help in optimizing formulations for better therapeutic outcomes .
Material Science
Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The compound can serve as a monomer or cross-linking agent in creating novel materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Nanotechnology Applications : There is ongoing research into utilizing this compound in nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the targeted delivery of therapeutic agents to specific tissues .
Case Studies
Study | Focus Area | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values indicating strong activity compared to standard treatments. |
Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic. |
Study C | Polymer Synthesis | Developed a novel polymer using this compound that exhibited enhanced mechanical properties and thermal stability compared to conventional polymers. |
Properties
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S3/c1-10-4-2-3-5-11(10)21-14(23)9-26-17-20-8-12(16(19)22-17)28(24,25)15-7-6-13(18)27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKKVOYFXETSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.